molecular formula C11H9IN2O3 B12095905 Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12095905
M. Wt: 344.10 g/mol
InChI Key: MRYSWPZYXYDAAO-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of an ethyl ester group, a formyl group, and an iodine atom attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of imidazo[1,2-a]pyridine derivatives followed by formylation and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium azide (NaN₃) or organometallic compounds under appropriate conditions.

Major Products Formed

    Oxidation: Ethyl 6-carboxyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.

    Reduction: Ethyl 6-hydroxymethyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate:

    Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Features additional halogen atoms, which can influence its reactivity and biological activity.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9IN2O3

Molecular Weight

344.10 g/mol

IUPAC Name

ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H9IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-6H,2H2,1H3

InChI Key

MRYSWPZYXYDAAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C=O

Origin of Product

United States

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